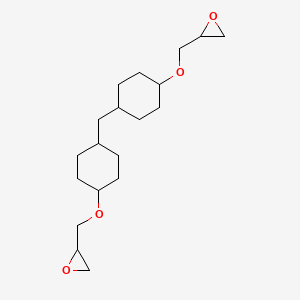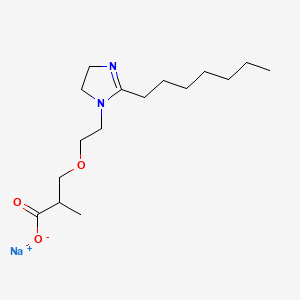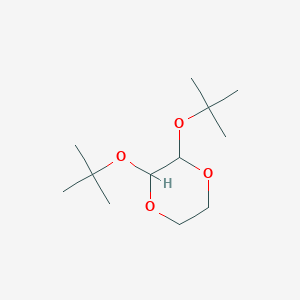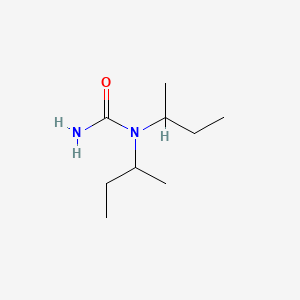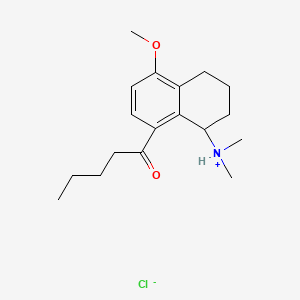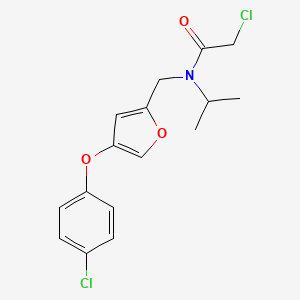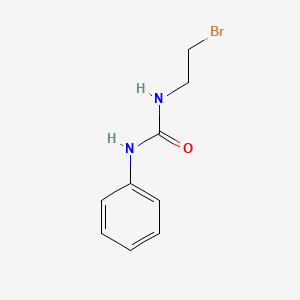
1-(2-Bromoethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-3-phenylurea is an organic compound that features a urea moiety substituted with a 2-bromoethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-phenylurea typically involves the reaction of phenyl isocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PhNCO} + \text{BrCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{PhNHCONHCH}_2\text{CH}_2\text{Br} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-3-phenylurea can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted ureas with different functional groups.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Hydrolysis: Amine and carbon dioxide.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom can participate in electrophilic interactions, while the urea moiety can form hydrogen bonds with biological molecules.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-phenylurea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-3-phenylurea: Contains an iodine atom instead of bromine.
1-(2-Bromoethyl)-3-methylurea: Features a methyl group instead of a phenyl group.
Uniqueness: 1-(2-Bromoethyl)-3-phenylurea is unique due to the presence of both a bromine atom and a phenyl group, which can influence its reactivity and biological activity. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Propiedades
Número CAS |
5157-48-2 |
|---|---|
Fórmula molecular |
C9H11BrN2O |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
Clave InChI |
JXTNSWBSWXAYBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


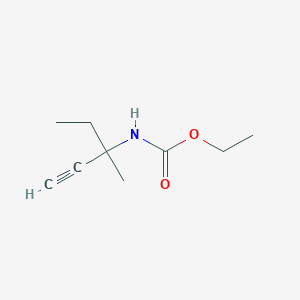


![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
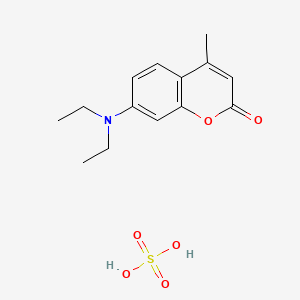

![Formaldehyde, [3H]](/img/structure/B13770156.png)
